1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride
Overview
Description
1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylpentan-1-amine.
Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and 4-methylpentan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Fluorophenyl)-4-methylpentan-1-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as a selective serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This action can lead to enhanced neurotransmission and potential therapeutic effects in the treatment of mood disorders.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in the synthesis of pharmaceuticals.
Uniqueness
1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and a methyl group on the pentan-1-amine chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVVWTIIPNNCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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